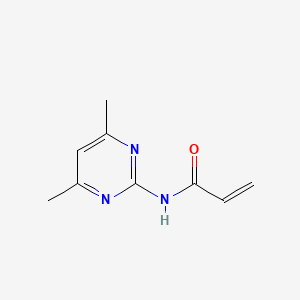![molecular formula C13H21NO B1419065 2-[3-(3-Methylbutoxy)phenyl]ethanamine CAS No. 1178489-28-5](/img/structure/B1419065.png)
2-[3-(3-Methylbutoxy)phenyl]ethanamine
Overview
Description
2-[3-(3-Methylbutoxy)phenyl]ethanamine, also known as MBPEA, is a chemical compound that belongs to the class of phenethylamines. It is a structural analog of amphetamine and has been of interest to researchers due to its potential use as a stimulant and its effects on the central nervous system.
Scientific Research Applications
1. Chiral Complex Formation
2-[3-(3-Methylbutoxy)phenyl]ethanamine is used in the synthesis of chiral, conformationally mobile tripodal ligands. These ligands can form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. The spatial arrangement of these complexes resembles a propeller, controlled by a substituent on one methylene arm. This has implications in materials science and asymmetric catalysis (Canary et al., 1998).
2. Catalysts in Methoxycarbonylation
This compound also finds application in the synthesis of (imino)pyridine/phosphine palladium(II) complexes, which act as catalysts in the methoxycarbonylation of styrene. These complexes have been shown to yield predominantly branched esters (Ngcobo et al., 2021).
3. Liquid Chromatography Mass Spectrometry Applications
It's also utilized in the development of high-performance liquid chromatography tandem mass spectrometry methods. This is particularly relevant in the detection and quantification of certain compounds in clinical toxicology testing (Poklis et al., 2013).
4. Synthesis of Chromanones
Additionally, 2-[3-(3-Methylbutoxy)phenyl]ethanamine is used in the synthesis of 2-(substituted amino)-3,3-dialkylchromanones. These compounds have potential applications in medicinal chemistry and organic synthesis (Dean et al., 1982; 1983).
5. Cytochrome P450 Metabolism Studies
It plays a role in studies investigating the hepatic cytochrome P450 enzymes involved in the metabolism of certain hallucinogenic compounds. This research is crucial for understanding drug metabolism and potential drug-drug interactions (Nielsen et al., 2017).
6. Identification in Forensic Analysis
The compound is also relevant in the identification of psychoactive substances in forensic chemistry. It's particularly useful in the analysis of new psychoactive substances found in low concentrations or in thermolabile states (Lum et al., 2016; 2020).
7. Transfer Hydrogenation Catalyst Studies
In the field of inorganic chemistry, 2-[3-(3-Methylbutoxy)phenyl]ethanamine is utilized in the synthesis of nickel(ii) complexes. These complexes are studied for their role in the transfer hydrogenation of ketones, a process significant in chemical manufacturing (Kumah et al., 2019).
properties
IUPAC Name |
2-[3-(3-methylbutoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14/h3-5,10-11H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWADEVDRVEONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)


![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)
![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)
![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)





![4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline](/img/structure/B1419003.png)